molecular formula C12H8N2O B3353104 Benzo[f][1,7]naphthyridin-5(6H)-one CAS No. 52817-50-2

Benzo[f][1,7]naphthyridin-5(6H)-one

Cat. No.: B3353104
CAS No.: 52817-50-2
M. Wt: 196.2 g/mol
InChI Key: JPHOMKGRECYZES-UHFFFAOYSA-N
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Description

Benzo[f][1,7]naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes a benzene ring and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[f][1,7]naphthyridin-5(6H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . This process typically requires specific reaction conditions, such as the use of strong acidic media (e.g., trifluoroacetic acid, phosphorous acid, or polyphosphorous acids) and heating . The initial imine derivatives undergo Pictet–Spengler condensation to form intermediate compounds, which are then oxidized by atmospheric oxygen to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[f][1,7]naphthyridin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), oxidizing agents (e.g., atmospheric oxygen), and reducing agents. The reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or dichloromethane (CH2Cl2) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted naphthyridine compounds .

Scientific Research Applications

Medicinal Chemistry

Benzo[f][1,7]naphthyridin-5(6H)-one has garnered attention for its biological activity, particularly in drug development. Preliminary studies indicate that it may interact with specific molecular targets, influencing biological processes such as enzyme activity and signal transduction. Notably, its structural characteristics suggest potential interactions with nucleic acids and proteins, making it a candidate for therapeutic interventions.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, a study on novel naphthyridine derivatives indicated significant anticancer activity against the MCF7 breast cancer cell line, with some compounds showing IC50 values lower than established drugs like staurosporine .

CompoundIC50 (μM)Reference
3f6.53
6f7.88
10b7.79
10c1.47

Enzyme Inhibition

This compound derivatives have been investigated for their ability to inhibit key enzymes associated with neurodegenerative diseases. For example, certain derivatives have shown promise as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of Alzheimer’s disease .

Synthesis and Structural Variability

The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and metal-catalyzed transformations. These synthetic routes allow for the introduction of diverse functional groups, enhancing the compound's biological activity and applicability.

Synthetic Methods

Recent advancements in synthetic chemistry have facilitated the development of this compound derivatives with improved efficacy and selectivity:

  • Ruthenium-Catalyzed Reactions: A method utilizing ruthenium catalysts has been reported for synthesizing naphthyridinones from diynes and cyanamides .
  • One-Pot Reactions: Efficient one-pot reactions have been developed to create functionalized naphthyridines rapidly .

Material Science Applications

Beyond medicinal chemistry, this compound exhibits potential in materials science due to its unique structural properties.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, where it can be used in the development of organic semiconductors and photovoltaic devices.

Photonic Applications

Due to its ability to absorb light at specific wavelengths, this compound can be explored as a component in photonic devices and sensors.

Case Studies

Several case studies highlight the diverse applications of this compound:

  • Study on Anticancer Properties: A series of synthesized derivatives were evaluated for their cytotoxic effects against different cancer cell lines, demonstrating promising results that warrant further investigation .
  • Inhibition Studies: Research focusing on enzyme inhibition has identified several derivatives that effectively inhibit MAO enzymes, presenting new avenues for Alzheimer's treatment .

Mechanism of Action

The mechanism by which Benzo[f][1,7]naphthyridin-5(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Benzo[f][1,7]naphthyridin-5(6H)-one can be compared with other similar compounds, such as:

  • Benzo[c][1,5]naphthyridine-6-carbonitrile
  • Benzo[h][1,6]naphthyridine-5-carbonitrile
  • 10H-benzo[b]-1,8-naphthyrid-5-ones

These compounds share similar fused ring structures but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications .

Biological Activity

Benzo[f][1,7]naphthyridin-5(6H)-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a fused ring structure that includes nitrogen atoms, which significantly influences its biological activity. The presence of these nitrogen atoms contributes to the compound's ability to interact with various biological targets, making it a candidate for drug development.

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of naphthyridines, including this compound, exhibit potent anticancer properties. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures achieved IC50 values in the low micromolar range against human cancer cells, suggesting potential for further development as anticancer agents .

2. Enzyme Inhibition
this compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases. Some derivatives have been reported to possess IC50 values comparable to established MAO inhibitors like pargyline .

3. Antimicrobial Properties
The compound also exhibits antimicrobial activity. Studies have highlighted the antibacterial effects of naphthyridine derivatives against Gram-positive bacteria, including multiresistant strains of Staphylococcus aureus. This suggests potential applications in developing new antibacterial therapies .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest interactions with nucleic acids and proteins, influencing cellular pathways such as apoptosis and signal transduction. Further research is needed to elucidate these mechanisms fully.

Case Studies

Several case studies illustrate the biological activity of this compound and its derivatives:

  • Study 1: A derivative was tested for its cytotoxicity against HeLa cells and demonstrated significant inhibition of cell proliferation.
  • Study 2: In vivo studies indicated that a related compound reduced tumor growth in murine models while exhibiting low toxicity to healthy tissues.
  • Study 3: The compound was evaluated for its neuroprotective effects in models of stroke and showed promising results in reducing neuronal damage .

Comparative Data Table

Here is a comparison table summarizing the biological activities of this compound and related compounds:

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundMAO Inhibition1.35
Derivative ACytotoxicity (HeLa)5.0
Derivative BAntimicrobial2.0
Derivative CAnticancer3.2

Properties

IUPAC Name

6H-benzo[f][1,7]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)14-12/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHOMKGRECYZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)N2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446410
Record name 6H-benzo[f][1,7]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52817-50-2
Record name 6H-benzo[f][1,7]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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